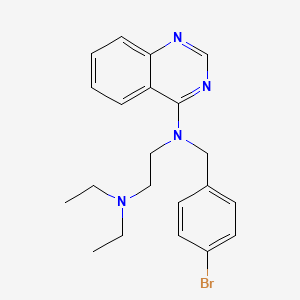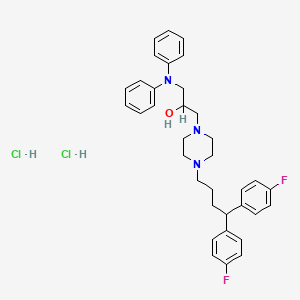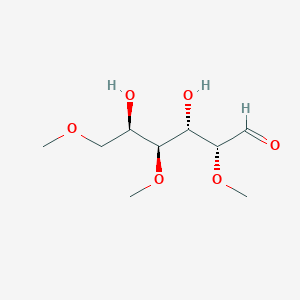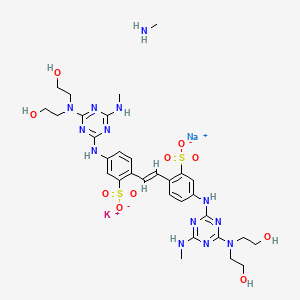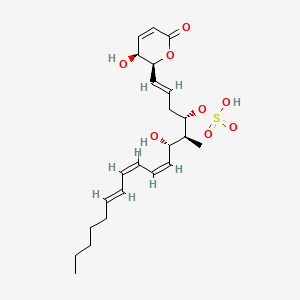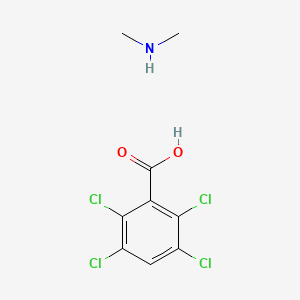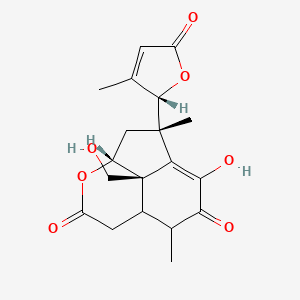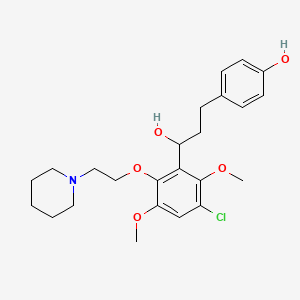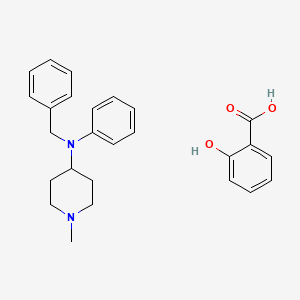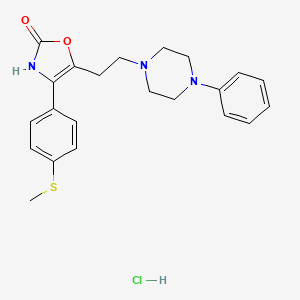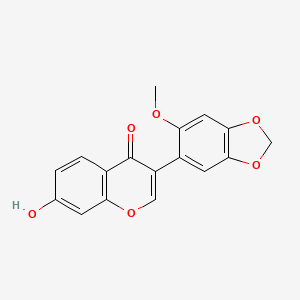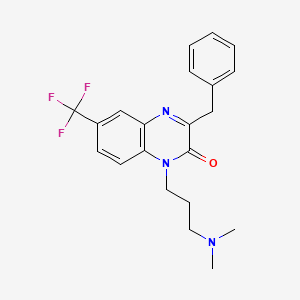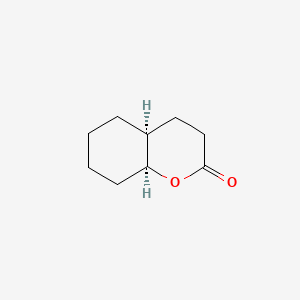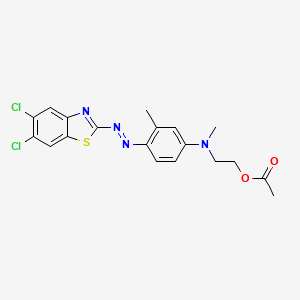
Ethanol, 2-((4-(2-(5,6-dichloro-2-benzothiazolyl)diazenyl)-3-methylphenyl)methylamino)-, 1-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-((4-(2-(5,6-dichloro-2-benzothiazolyl)diazenyl)-3-methylphenyl)methylamino)-, 1-acetate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzothiazole ring, diazenyl linkage, and an acetate ester group, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-((4-(2-(5,6-dichloro-2-benzothiazolyl)diazenyl)-3-methylphenyl)methylamino)-, 1-acetate typically involves multiple steps:
Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring, which can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Diazotization: The benzothiazole derivative is then subjected to diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is coupled with 3-methylphenylamine to form the azo compound.
Esterification: Finally, the azo compound is reacted with acetic anhydride in the presence of a catalyst to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The benzothiazole ring and phenyl ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or fluorescent probes due to the presence of the benzothiazole ring.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Industrially, the compound is used in the production of dyes and pigments due to its azo linkage, which imparts vivid colors.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules. The benzothiazole ring can intercalate with DNA, while the azo group can undergo reduction to form reactive intermediates that interact with proteins and enzymes. These interactions can disrupt cellular processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanol, 2-(methylamino)-, acetate ester
- Benzothiazole derivatives
- Azo compounds
Uniqueness
What sets Ethanol, 2-((4-(2-(5,6-dichloro-2-benzothiazolyl)diazenyl)-3-methylphenyl)methylamino)-, 1-acetate apart is the combination of the benzothiazole ring, azo linkage, and acetate ester group. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in multiple fields.
Propriétés
Numéro CAS |
124621-00-7 |
|---|---|
Formule moléculaire |
C19H18Cl2N4O2S |
Poids moléculaire |
437.3 g/mol |
Nom IUPAC |
2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N,3-dimethylanilino]ethyl acetate |
InChI |
InChI=1S/C19H18Cl2N4O2S/c1-11-8-13(25(3)6-7-27-12(2)26)4-5-16(11)23-24-19-22-17-9-14(20)15(21)10-18(17)28-19/h4-5,8-10H,6-7H2,1-3H3 |
Clé InChI |
CHZNDFIHIUCGGN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N(C)CCOC(=O)C)N=NC2=NC3=CC(=C(C=C3S2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


